molecular formula C9H7ClFN3S B13693421 5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13693421
M. Wt: 243.69 g/mol
InChI Key: NVTVRDMOZBVVBJ-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    2-Chloro-6-fluorobenzaldehyde: Another related compound with similar structural features.

    2-Chloro-6-fluorobenzyl alcohol: A compound with a hydroxyl group instead of the thiadiazole ring.

Uniqueness

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClFN3S

Molecular Weight

243.69 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7ClFN3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

NVTVRDMOZBVVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN=C(S2)N)F

Origin of Product

United States

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